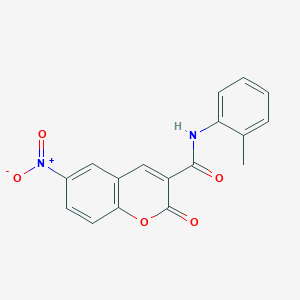
N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with an appropriate aldehyde to form the chromene core. This is followed by nitration to introduce the nitro group and subsequent amidation to attach the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of N-(2-methylphenyl)-6-amino-2-oxo-2H-chromene-3-carboxamide.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chromene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- N-(2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- N-(2-methylphenyl)-6-amino-2-oxo-2H-chromene-3-carboxamide
- N-(2-methylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide
Comparison: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The amino and bromo derivatives exhibit different reactivity and biological profiles, making the nitro compound particularly valuable for specific applications.
Properties
Molecular Formula |
C17H12N2O5 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
N-(2-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12N2O5/c1-10-4-2-3-5-14(10)18-16(20)13-9-11-8-12(19(22)23)6-7-15(11)24-17(13)21/h2-9H,1H3,(H,18,20) |
InChI Key |
JRIYADOIEMOODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11094958.png)
![6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl 2-nitrobenzenesulfonate](/img/structure/B11094962.png)
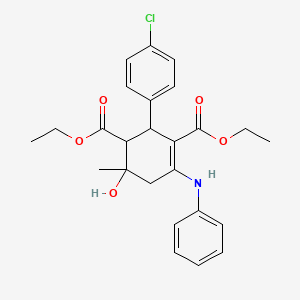
![1-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]naphthalen-2-yl 2,4-dichlorobenzoate](/img/structure/B11094976.png)
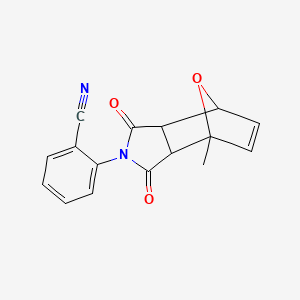
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate](/img/structure/B11094979.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11094981.png)
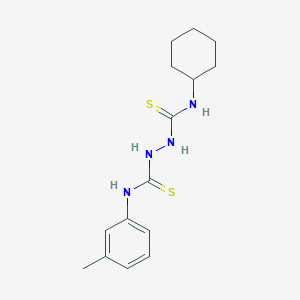
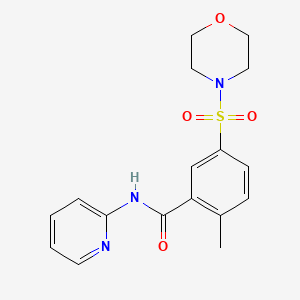
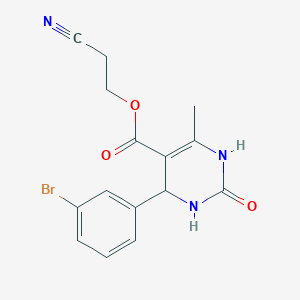

![2-{[4-(Morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B11095038.png)
![(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-phenylpyrrolidine-2,3-dione](/img/structure/B11095052.png)

